N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Compound Synthesis : A study by Salian, Narayana, and Sarojini (2017) focused on the synthesis and spectroscopic characterization of a related compound, providing insights into its structural properties and potential applications in material science or pharmaceuticals (Salian, Narayana, & Sarojini, 2017).
Biological Applications
Anticancer Activity : Karaburun et al. (2018) synthesized derivatives of a similar compound and studied their anticancer activity. This suggests potential applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide in oncology research (Karaburun et al., 2018).
Antimicrobial and Hemolytic Activity : Gul et al. (2017) evaluated similar compounds for antimicrobial and hemolytic activities, indicating possible applications in developing new antimicrobial agents (Gul et al., 2017).
Chemical Synthesis and Pharmacology
Chemical Synthesis : A study by Krishnaraj and Muthusubramanian (2012) involved the synthesis of related compounds, which could provide valuable information for chemical synthesis processes applicable to this compound (Krishnaraj & Muthusubramanian, 2012).
Pharmacological Properties : Ueda et al. (1990) synthesized phenoxypropylacetamide derivatives and evaluated their antiulcer activity. This research could be relevant for exploring similar applications of this compound in gastrointestinal disorders (Ueda et al., 1990).
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-prop-2-enylphenoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-3-6-11-7-4-5-8-12(11)23-17-14(18-10(2)20)16(22)15(21)13(9-19)24-17/h3-5,7-8,13-17,19,21-22H,1,6,9H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZDKZYSGLVDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2CC=C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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